molecular formula C38H52Br2F2N2S3 B12515551 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B12515551
M. Wt: 830.8 g/mol
InChI Key: VNGCBIZJBRCKRC-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound known for its applications in the field of organic electronics, particularly in the development of polymer semiconductors. This compound is characterized by its unique structure, which includes bromine, fluorine, and thiophene groups, making it a valuable material for various scientific and industrial applications .

Preparation Methods

The synthesis of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method includes the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction is followed by further functionalization to introduce the dodecylthiophene groups. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is widely used in scientific research due to its unique electronic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with light and its ability to transport charge. The compound’s molecular structure allows it to absorb light efficiently, generating excited states that can participate in electron transfer processes. This property is crucial for its applications in photovoltaic devices and photocatalysis .

Comparison with Similar Compounds

4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and long alkyl chains, which collectively enhance its performance in electronic applications.

Properties

Molecular Formula

C38H52Br2F2N2S3

Molecular Weight

830.8 g/mol

IUPAC Name

4,7-bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole

InChI

InChI=1S/C38H52Br2F2N2S3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(45-37(27)39)31-33(41)34(42)32(36-35(31)43-47-44-36)30-26-28(38(40)46-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3

InChI Key

VNGCBIZJBRCKRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCCCCCC)F)F)Br

Origin of Product

United States

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